
3-(But-2-enyloxymethyl)-4-iodo-2-methoxypyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((But-2-en-1-yloxy)methyl)-4-iodo-2-methoxypyridine is an organic compound that belongs to the class of pyridines. This compound is characterized by the presence of a pyridine ring substituted with an iodo group at the fourth position, a methoxy group at the second position, and a but-2-en-1-yloxy methyl group at the third position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-((But-2-en-1-yloxy)methyl)-4-iodo-2-methoxypyridine typically involves multiple steps:
Starting Material Preparation: The synthesis begins with the preparation of the starting material, which is often a substituted pyridine derivative.
Substitution Reaction:
Methoxylation: The methoxy group is introduced at the second position through a nucleophilic substitution reaction using methanol and a base.
Alkylation: The but-2-en-1-yloxy methyl group is introduced at the third position through an alkylation reaction using but-2-en-1-ol and a suitable alkylating agent.
Industrial Production Methods
In an industrial setting, the production of 3-((But-2-en-1-yloxy)methyl)-4-iodo-2-methoxypyridine may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-((But-2-en-1-yloxy)methyl)-4-iodo-2-methoxypyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: The iodo group can be reduced to form a hydrogen-substituted derivative.
Substitution: The iodo group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of hydrogen-substituted pyridine derivatives.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-((But-2-en-1-yloxy)methyl)-4-iodo-2-methoxypyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-((But-2-en-1-yloxy)methyl)-4-iodo-2-methoxypyridine involves its interaction with specific molecular targets and pathways. The iodo group can participate in halogen bonding, while the methoxy and but-2-en-1-yloxy methyl groups can influence the compound’s lipophilicity and membrane permeability. These interactions can affect the compound’s binding affinity and activity towards various biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-((But-2-en-1-yloxy)methyl)-4-chloro-2-methoxypyridine
- 3-((But-2-en-1-yloxy)methyl)-4-bromo-2-methoxypyridine
- 3-((But-2-en-1-yloxy)methyl)-4-fluoro-2-methoxypyridine
Uniqueness
3-((But-2-en-1-yloxy)methyl)-4-iodo-2-methoxypyridine is unique due to the presence of the iodo group, which can participate in specific halogen bonding interactions that are not possible with other halogens. This can result in distinct chemical reactivity and biological activity compared to its chloro, bromo, and fluoro analogs.
Eigenschaften
Molekularformel |
C11H14INO2 |
|---|---|
Molekulargewicht |
319.14 g/mol |
IUPAC-Name |
3-(but-2-enoxymethyl)-4-iodo-2-methoxypyridine |
InChI |
InChI=1S/C11H14INO2/c1-3-4-7-15-8-9-10(12)5-6-13-11(9)14-2/h3-6H,7-8H2,1-2H3 |
InChI-Schlüssel |
VXCWSXUMPQYTEQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC=CCOCC1=C(C=CN=C1OC)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


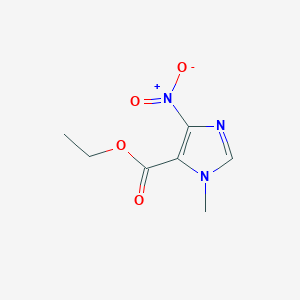

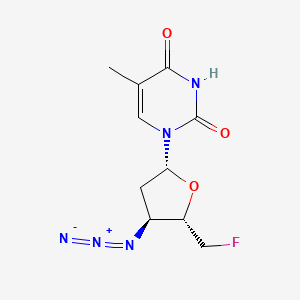


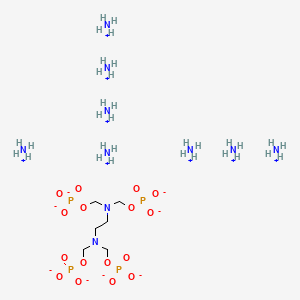

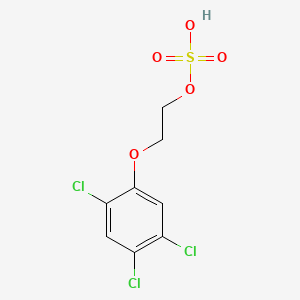
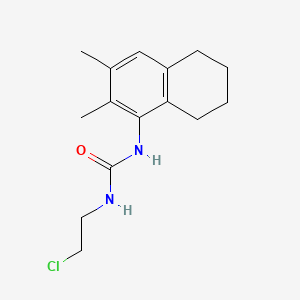
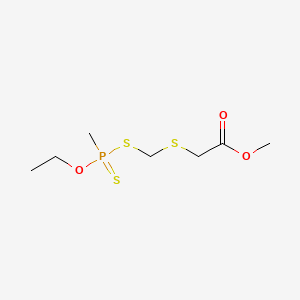
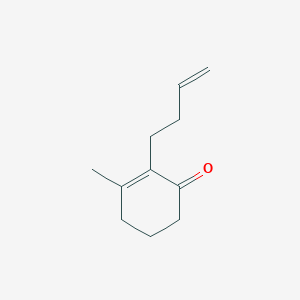
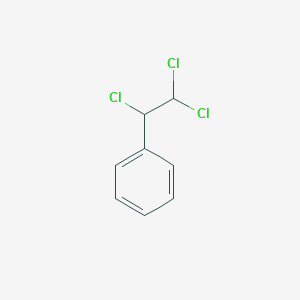
![[1]Benzofuro[3,2-b]pyridin-8-amine](/img/structure/B12810978.png)
![[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-acetyloxy-10,13-dimethyl-16-(1-methylpiperidin-1-ium-1-yl)-2-piperidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;hydrobromide](/img/structure/B12810984.png)
